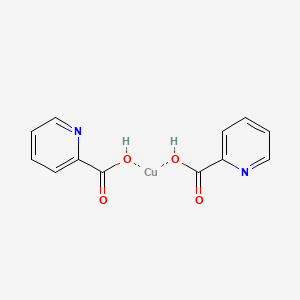
Copper;pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;pyridine-2-carboxylic acid typically involves the reaction of copper(II) acetate with pyridine-2-carboxylic acid in a methanolic solution. The reaction is carried out at room temperature under aerobic conditions. The resulting complex precipitates out of the solution as an intense green powder, which can be recrystallized from methanol to obtain stable crystals .
Industrial Production Methods
The robustness and reliability of this preparation method make it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Copper;pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between different oxidation states.
Substitution: The pyridine ligand can be substituted with other ligands, altering the properties of the complex.
Coordination: The compound can form coordination complexes with other molecules, enhancing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various ligands. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state copper complexes, while substitution reactions can produce a variety of copper-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Copper;pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which copper;pyridine-2-carboxylic acid exerts its effects involves several molecular targets and pathways:
Redox Cycling: The copper center can undergo redox cycling, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells.
Coordination Chemistry: The pyridine-2-carboxylic acid ligand coordinates with the copper center, stabilizing the complex and enhancing its reactivity.
DNA Interaction: The compound can interact with DNA, inhibiting its replication and transcription, which is crucial for its antitumor activity.
Vergleich Mit ähnlichen Verbindungen
Copper;pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
Picolinic Acid: An isomer of pyridine-2-carboxylic acid with the carboxyl group at the 2-position.
Nicotinic Acid: Another isomer with the carboxyl group at the 3-position.
Isonicotinic Acid: An isomer with the carboxyl group at the 4-position.
This compound is unique due to its specific coordination geometry and the stability of its complexes, which make it particularly useful in catalysis and medicinal chemistry .
Eigenschaften
Molekularformel |
C12H10CuN2O4 |
|---|---|
Molekulargewicht |
309.76 g/mol |
IUPAC-Name |
copper;pyridine-2-carboxylic acid |
InChI |
InChI=1S/2C6H5NO2.Cu/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9); |
InChI-Schlüssel |
HSLXSZISQMKXDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13780975.png)
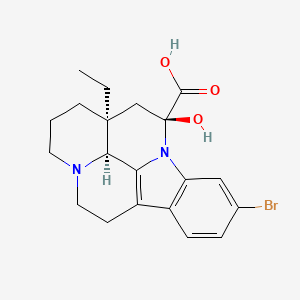
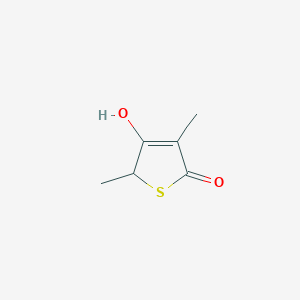
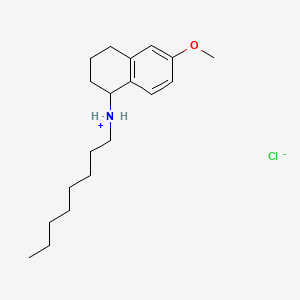

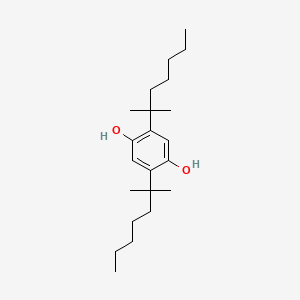
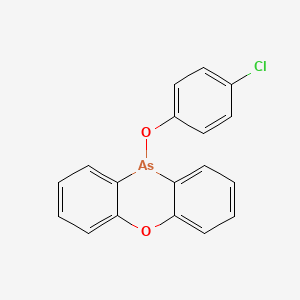
![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)

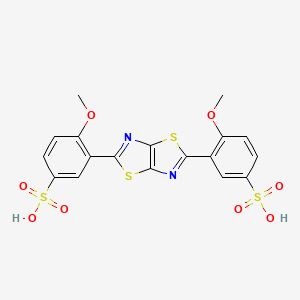
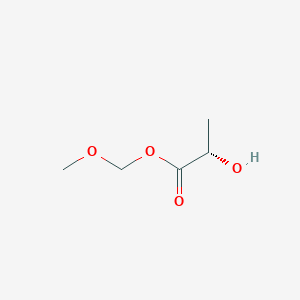

![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)
